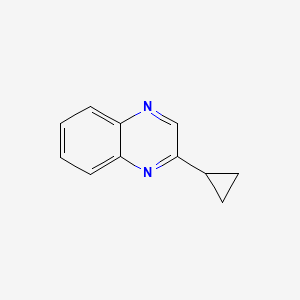

2-Cyclopropylquinoxaline

説明

2-Cyclopropylquinoxaline is a heterocyclic compound featuring a quinoxaline core (a bicyclic structure with two nitrogen atoms at positions 1 and 4) substituted with a cyclopropyl group at the 2-position. This compound is synthesized via methods such as condensation reactions followed by purification using silica gel chromatography (40% ethyl acetate/hexanes), yielding a colorless oil with characteristic spectral properties. Key spectral data includes $ ^1H $-NMR signals at δ 8.72 (s, 1H), 8.07–7.98 (m, 2H), and 7.75–7.65 (m, 2H), indicative of aromatic protons and cyclopropyl substitution .

特性

分子式 |

C11H10N2 |

|---|---|

分子量 |

170.21 g/mol |

IUPAC名 |

2-cyclopropylquinoxaline |

InChI |

InChI=1S/C11H10N2/c1-2-4-10-9(3-1)12-7-11(13-10)8-5-6-8/h1-4,7-8H,5-6H2 |

InChIキー |

RDVLTQFWTYTNTP-UHFFFAOYSA-N |

正規SMILES |

C1CC1C2=NC3=CC=CC=C3N=C2 |

製品の起源 |

United States |

準備方法

The synthesis of 2-Cyclopropylquinoxaline typically involves the condensation of o-phenylenediamine with a cyclopropyl-substituted dicarbonyl compound. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions . Industrial production methods often employ green chemistry principles to minimize environmental impact and enhance cost-effectiveness .

化学反応の分析

2-Cyclopropylquinoxaline undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions using agents like sodium borohydride can convert it into dihydroquinoxalines.

Substitution: Electrophilic substitution reactions can occur at the quinoxaline ring, often using halogens or nitro groups as substituents.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .

科学的研究の応用

Neuroprotective Effects

2-Cyclopropylquinoxaline has demonstrated significant neuroprotective properties through the inhibition of monoamine oxidase B (MAO-B). This enzyme plays a critical role in the metabolism of neurotransmitters, including dopamine and serotonin. By inhibiting MAO-B, 2-cyclopropylquinoxaline can enhance neurotransmitter levels in the brain, which is particularly beneficial in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. In animal studies, administration of this compound has resulted in reduced neuronal death and improved behavioral outcomes under oxidative stress conditions .

Anticancer Properties

Research indicates that derivatives of 2-cyclopropylquinoxaline exhibit potent anticancer activity. For example, certain analogs have shown strong cytotoxic effects against various human cancer cell lines by inducing apoptosis and inhibiting NF-κB transcriptional activity. The IC50 values for some derivatives have been reported as low as 0.70 μM, indicating significant potential for development as anticancer agents .

Antimicrobial Activity

2-Cyclopropylquinoxaline has also been evaluated for its antimicrobial properties. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were significantly lower than those for standard antibiotics, suggesting its potential use as an antimicrobial agent .

Structure-Activity Relationships

The structure-activity relationship (SAR) studies reveal that modifications to the quinoxaline ring can significantly influence biological activity. For instance, the presence of specific substituents on the quinoxaline core can enhance its effectiveness against various pathogens or cancer cells .

Case Studies

Several case studies highlight the diverse applications of 2-cyclopropylquinoxaline:

- Neuroprotection Study : In a model simulating neurodegeneration due to oxidative stress, treatment with 2-cyclopropylquinoxaline led to a marked reduction in neuronal death and improved cognitive function in animal models .

- Antimicrobial Efficacy : A series of tests demonstrated that 2-cyclopropylquinoxaline effectively inhibited bacterial growth across multiple strains, with MIC values indicating potency superior to conventional antibiotics .

Summary Table of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Neuroprotection | Inhibition of MAO-B leading to increased neurotransmitter levels | Reduced neuronal death in oxidative stress models |

| Anticancer | Induces apoptosis and inhibits NF-κB activity | IC50 values as low as 0.70 μM |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Lower MIC values compared to standard antibiotics |

作用機序

2-シクロプロピルキノキサリンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。それは、活性部位に結合することで酵素活性を阻害し、基質のアクセスを遮断できます。 さらに、細胞内受容体と相互作用してシグナル伝達経路を調節し、さまざまな生物学的効果をもたらすことができます .

6. 類似化合物の比較

2-シクロプロピルキノキサリンは、以下のキノキサリン誘導体と比較できます。

キノキサリン: より単純な構造を持つ親化合物です。

2-メチルキノキサリン: 構造が似ていますが、シクロプロピル基の代わりにメチル基が結合しています。

2-フェニルキノキサリン: フェニル基を含み、異なる立体および電子特性を提供します.

2-シクロプロピルキノキサリンの独自性は、シクロプロピル基にあります。この基は、独自の立体および電子特性を与え、反応性と生物活性に影響を与えます .

類似化合物との比較

Comparison with Similar Quinoxaline Derivatives

Structural and Electronic Effects of Substituents

The biological and physicochemical properties of quinoxaline derivatives are heavily influenced by substituents. Below is a comparative analysis of 2-Cyclopropylquinoxaline with other analogs:

Key Observations:

Spectral and Analytical Data

Comparative NMR and HPLC data highlight substituent-driven differences:

- $ ^1H $-NMR: The cyclopropyl group in 2-Cyclopropylquinoxaline causes upfield shifts for adjacent protons (δ 2.76 ppm for methyl groups in related compounds) compared to phenyl-substituted analogs (δ 7.5–8.5 ppm for aromatic protons) .

- HPLC Analysis : Cyclopropyl derivatives exhibit longer retention times than methylated analogs due to increased hydrophobicity, as observed in glycan analysis methodologies .

生物活性

2-Cyclopropylquinoxaline is a derivative of the quinoxaline family, known for its diverse biological activities, including antimicrobial, antitumor, and antiparasitic effects. This article compiles various studies and findings regarding the biological activity of 2-cyclopropylquinoxaline, emphasizing its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure-Activity Relationships

The synthesis of 2-cyclopropylquinoxaline involves standard organic chemistry techniques, often utilizing cyclization reactions between appropriate precursors. The structural modifications at the 2-position significantly influence the biological activity of quinoxaline derivatives. For instance, the presence of cyclopropyl moieties has been shown to enhance the compound's interaction with biological targets compared to other substituents.

Table 1: Structure-Activity Relationships of Quinoxaline Derivatives

Antimicrobial Properties

2-Cyclopropylquinoxaline exhibits notable antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism involves the generation of reactive oxygen species (ROS) that induce oxidative stress and DNA damage in bacterial cells. Studies indicate that the compound's effectiveness is enhanced under anaerobic conditions, which is critical for its application in treating infections caused by anaerobic bacteria .

Antitumor Activity

Research has highlighted the potential of 2-cyclopropylquinoxaline as an anticancer agent. The compound has shown selective cytotoxicity against several cancer cell lines, including those resistant to conventional therapies. The proposed mechanism involves the inhibition of DNA synthesis and induction of apoptosis in tumor cells .

Antiparasitic Effects

The compound has also demonstrated significant antimalarial activity against Plasmodium falciparum. Structure-activity relationship studies revealed that modifications to the quinoxaline core can enhance activity against this parasite. For example, derivatives with halogen substitutions at specific positions exhibited improved efficacy .

Case Studies

- Antibacterial Efficacy : A study conducted by Cheng et al. (2015) evaluated the antibacterial effects of various quinoxaline derivatives, including 2-cyclopropylquinoxaline. The results indicated a minimum inhibitory concentration (MIC) of 1.5 µg/mL against E. coli, showcasing its potential as a novel antibacterial agent .

- Anticancer Activity : In a study published in Molecules, researchers reported that 2-cyclopropylquinoxaline exhibited significant cytotoxicity against human breast cancer cell lines with an IC50 value of 12 µM, indicating its potential for development into a chemotherapeutic agent .

- Antimalarial Properties : A recent investigation into the antimalarial properties of quinoxaline derivatives found that 2-cyclopropylquinoxaline had a promising IC50 value against P. falciparum, suggesting it could serve as a lead compound for further development in malaria treatments .

Q & A

Q. What are the common synthetic routes for preparing 2-cyclopropylquinoxaline, and how can purity be validated?

- Methodology : 2-Cyclopropylquinoxaline is typically synthesized via cyclocondensation reactions. For example, reacting cyclopropane-derived precursors (e.g., cyclopropyl ketones) with o-phenylenediamine under acidic or catalytic conditions . Purification often involves silica gel chromatography (e.g., 40% EtOAc/hexanes), followed by characterization using (e.g., δ 8.72 ppm for aromatic protons) and mass spectrometry. Cross-referencing spectral data with literature ensures identity confirmation . Purity validation requires HPLC with UV detection (λ ~254 nm) and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing 2-cyclopropylquinoxaline?

- Methodology :

- NMR : - and resolve aromatic protons (δ 7.65–8.72 ppm) and cyclopropyl carbons. DEPT-135 confirms CH/CH groups in the cyclopropane ring .

- MS : High-resolution ESI-MS or EI-MS identifies molecular ion peaks (e.g., m/z 184.0735 for CHN) .

- IR : Stretching frequencies for C=N (1600–1650 cm) and C-C in the cyclopropane ring (950–1000 cm^{-1) .

Q. What are the primary research applications of 2-cyclopropylquinoxaline in medicinal chemistry?

- Methodology : The compound serves as a scaffold for kinase inhibitors and antimicrobial agents. Researchers screen bioactivity using in vitro assays (e.g., MIC tests against S. aureus). Docking studies (AutoDock Vina) predict binding to ATP pockets in target enzymes. Structure-activity relationships (SAR) are refined by modifying substituents on the quinoxaline core .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of 2-cyclopropylquinoxaline?

- Methodology :

- Parameter Optimization : Vary reaction temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst (e.g., FeCl vs. p-TsOH) to improve cyclopropane ring formation .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation byproducts). Adjust stoichiometry (1:1.2 ratio of diamine to ketone) to suppress undesired pathways .

Q. How should contradictory data on the compound’s stability under acidic conditions be resolved?

- Methodology :

- Replication Studies : Repeat experiments under standardized conditions (pH 2–6 buffers, 25–40°C) with controlled humidity .

- Degradation Pathway Mapping : Use kinetics to monitor ring-opening reactions. Compare results with computational models (Gaussian DFT) predicting bond dissociation energies .

Q. What strategies optimize reaction conditions for scaled-up synthesis?

- Methodology :

- DoE (Design of Experiments) : Apply Taguchi methods to test variables (catalyst loading, solvent volume) in triplicate. Analyze via ANOVA to identify critical factors .

- Flow Chemistry : Transition from batch to continuous flow reactors to enhance heat transfer and reduce reaction time .

Q. How can computational modeling predict the electronic properties of 2-cyclopropylquinoxaline derivatives?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps and electrostatic potentials. Validate with experimental UV-Vis spectra (e.g., λ ~300 nm) .

- MD Simulations : Simulate solvation effects (e.g., in DMSO) to assess stability of protonated forms .

Q. What protocols ensure long-term stability of 2-cyclopropylquinoxaline in storage?

- Methodology :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days .

- Cryopreservation : Store in amber vials under argon at -20°C to prevent photolytic or oxidative decomposition .

Q. How can mechanistic studies elucidate the role of the cyclopropane ring in biological activity?

- Methodology :

- Isotopic Labeling : Synthesize -labeled cyclopropane derivatives to track metabolic pathways via LC-MS/MS .

- SAR with Analogues : Compare bioactivity of 2-cyclopropylquinoxaline with non-cyclopropane analogues (e.g., 2-methylquinoxaline) to isolate ring-specific effects .

Q. What longitudinal approaches assess the compound’s effects in chronic toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。